molecular formula C20H34O5 B10752526 Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)-

Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)-

Cat. No.: B10752526
M. Wt: 354.5 g/mol
InChI Key: NTAYABHEVAQSJS-VIJBAFNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. This compound is characterized by its unique structure, which includes an epidioxy group and a hydroxy group at specific positions. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- typically involves the oxidation of prostaglandin precursors. One common method includes the use of thioredoxin as a catalyst to facilitate the oxidation process . The reaction conditions often require a controlled environment to ensure the stability of the epidioxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using advanced catalytic systems. The process is designed to maximize yield while maintaining the integrity of the compound’s structure. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like thioredoxin and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These derivatives can have different biological activities and applications.

Scientific Research Applications

Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)- involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions can modulate various signaling pathways, leading to effects on inflammation, blood flow, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structure of Prost-13-en-1-oic acid, 9,11-epidioxy-15-hydroxy-, (9alpha,11alpha,13E,15S)-, particularly the presence of the epidioxy group, distinguishes it from other prostaglandins. This structural feature contributes to its specific biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(6R)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15?,16?,17-,18?,19?/m1/s1

InChI Key

NTAYABHEVAQSJS-VIJBAFNDSA-N

Isomeric SMILES

CCCCCC(/C=C/[C@H]1C2CC(C1CCCCCCC(=O)O)OO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.